硫化マグネシウム

説明

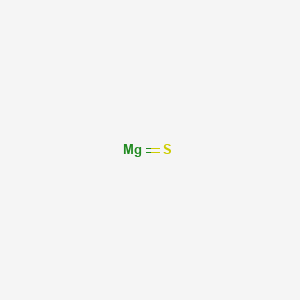

Magnesium sulfide is a useful research compound. Its molecular formula is MgS and its molecular weight is 56.37 g/mol. The purity is usually 95%.

The exact mass of the compound Magnesium sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Depilatory. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Magnesium sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

エネルギー貯蔵:マグネシウム硫黄電池

硫化マグネシウム:は、マグネシウム硫黄(Mg-S)電池の開発において重要な役割を果たしています。これらの電池は、高い理論エネルギー密度とマグネシウムと硫黄の豊富さにより有望視されています。 MgSは、これらの電池内のナノスケールクラスターのパフォーマンスにおいて特に重要であり、バルクサイズのMgSよりも優れたパフォーマンスを示します . MgSクラスターの安定性と特性に関する研究は、電池性能の向上を目指しており、持続可能なエネルギーソリューションの重要な研究分野となっています .

半導体用途:青緑色の発光

広帯域ギャップの直接半導体として、MgSは青緑色の発光特性が注目されています。 この特性は1900年代初頭から知られており、MgSは短波長紫外線光用の光検出器として使用されています . その半導体特性は、光電子デバイスの開発に不可欠であり、技術の進歩に貢献しています。

環境修復

緑色法で合成されたMgSナノ粒子は、環境修復用途で研究されています。 それらは、抗菌活性、触媒活性、および環境からの汚染物質染料や重金属イオンの除去における可能性について調査されています . これは、環境管理における環境に優しい持続可能な材料に対する世界的な推進力と一致しています。

医療用途

医療分野では、MgSは直接使用されていません。しかし、関連する化合物である硫酸マグネシウムは、重要な医療用途を持っています。 これは、低血中マグネシウム、子癇のある女性のけいれん、重度の喘息の増悪、便秘の治療と予防に使用されます . マグネシウム化合物の医療用途は、健康科学におけるMgS研究の重要性を強調しています。

製鋼プロセス

MgSは、酸素転炉法(BOS)プロセスにおいて重要であり、溶融鉄から硫黄を除去するためにマグネシウムと硫黄が反応して生成されます。 このプロセスは、構造的完全性と耐久性にとって重要な、低硫黄含有量の高品質鋼の製造に不可欠です .

光学材料

広帯域ギャップ特性を持つため、MgSは光学材料分野で注目されています。青緑色の発光体として使用され、短波長紫外線光の検出を伴う用途に適しています。 これは、MgSを高度な光学デバイスを開発するための貴重な材料にします .

作用機序

Target of Action

Magnesium sulfide (MgS) is an inorganic compound that primarily targets myometrial muscle cells . It is also known to interact with oxygen and water .

Mode of Action

Magnesium sulfide’s interaction with its targets results in significant changes. When it interacts with myometrial muscle cells, it causes direct inhibition of action potentials . This interaction results in the uncoupling of excitation and contraction, which decreases the frequency and force of contractions . When MgS reacts with oxygen, it forms the corresponding sulfate, magnesium sulfate . When MgS reacts with water, it gives hydrogen sulfide and magnesium hydroxide .

Biochemical Pathways

The biochemical pathways affected by magnesium sulfide are primarily related to the dissolution of metal sulfides. This dissolution occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility .

Pharmacokinetics

For magnesium sulfate, another compound of magnesium, it is known that absorption is slow and poor when taken orally . The distribution is primarily in the bone (50% to 60%) and extracellular fluid (1% to 2%) . Excretion occurs through the urine (as magnesium) and feces (as unabsorbed drug) .

Result of Action

The result of magnesium sulfide’s action is multifaceted. In the context of myometrial muscle cells, the uncoupling of excitation and contraction leads to a decrease in the frequency and force of contractions . When MgS reacts with oxygen and water, it forms magnesium sulfate, hydrogen sulfide, and magnesium hydroxide . These reactions can have various implications depending on the context in which they occur.

Action Environment

The action of magnesium sulfide can be influenced by environmental factors. For instance, in the context of magnesium-sulfide batteries, the performance of nanoscale (MgS)n clusters is much better than that of bulk-sized MgS . Additionally, the transformation of magnesium polysulfide to the final product MgS can be delayed in the environment of C3H6O (ε = 20.7), which is conducive to improving the performance of Mg–S batteries .

生化学分析

Biochemical Properties

Magnesium sulfide plays a role in biochemical reactions, particularly in the context of soil microbiology. It has been observed that the application of magnesium sulfide can influence soil microbial biomass, enzyme activity, and bacterial community composition .

Cellular Effects

The effects of magnesium sulfide on cells are primarily observed in microbial communities. For instance, the application of magnesium sulfide in soil can lead to changes in microbial biomass and enzyme activity . These changes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, magnesium sulfide exerts its effects through its interactions with biomolecules. For example, it can bind to enzymes and other proteins, influencing their activity. This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium sulfide can change over time. For instance, a study found that the application of magnesium sulfide to soil led to significant changes in microbial biomass and enzyme activity over a 120-day period .

Metabolic Pathways

Magnesium sulfide is involved in several metabolic pathways. For example, it can interact with enzymes involved in the sulfur cycle in marine sediments . This can influence metabolic flux and metabolite levels.

特性

IUPAC Name |

sulfanylidenemagnesium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDQFHZIWNYSMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgS | |

| Record name | magnesium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065179 | |

| Record name | Magnesium sulfide (MgS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with an odor like rotten eggs; [Alfa Aesar MSDS] | |

| Record name | Magnesium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12032-36-9 | |

| Record name | Magnesium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfide (MgS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sulfide (MgS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。